molecular formula C4H8Cl2S2 B094923 Disulfide, bis(2-chloroethyl) CAS No. 1002-41-1

Disulfide, bis(2-chloroethyl)

Cat. No.: B094923
CAS No.: 1002-41-1
M. Wt: 191.1 g/mol
InChI Key: XDFZUXHZXUFQOS-UHFFFAOYSA-N
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Description

Disulfide, bis(2-chloroethyl) is an organosulfur compound with the molecular formula C4H8Cl2S2 and a molecular weight of 191.142 g/mol . It is also known by other names such as 1,6-Dichloro-3,4-dithiahexane and 2,2’-Dichloroethyl disulfide . This compound is characterized by the presence of two chloroethyl groups attached to a disulfide linkage. It is a colorless to pale yellow liquid with a slight odor.

Mechanism of Action

Target of Action

It’s known that disulfide compounds can undergo various chemical reactions.

Mode of Action

The mode of action of Disulfide, bis(2-chloroethyl) involves a series of chemical reactions. The reaction mechanism is based on the preliminary ionization of a thiol molecule to the RS anion followed by the oxidation of the latter to the RS radical in the presence of MnIII. The dimerization of RS• affords the target disulfide .

Biochemical Pathways

It’s known that disulfide compounds can affect a broad range of substrates and sulfur reagents.

Result of Action

It’s known that disulfide compounds can have significant effects at the molecular and cellular level.

Chemical Reactions Analysis

Disulfide, bis(2-chloroethyl) undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for substitution reactions and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Disulfide, bis(2-chloroethyl) has several scientific research applications:

Comparison with Similar Compounds

Disulfide, bis(2-chloroethyl) is similar to other mustard compounds, such as sulfur mustard (bis(2-chloroethyl) sulfide) and nitrogen mustards (e.g., mechlorethamine). These compounds share the ability to alkylate nucleophilic groups and form cross-links in biological molecules . disulfide, bis(2-chloroethyl) is unique in its disulfide linkage, which can undergo redox reactions and contribute to its reactivity. Similar compounds include:

Properties

IUPAC Name

1-chloro-2-(2-chloroethyldisulfanyl)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl2S2/c5-1-3-7-8-4-2-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFZUXHZXUFQOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)SSCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40143006
Record name Disulfide, bis(2-chloroethyl)
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Molecular Weight

191.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002-41-1
Record name Bis(2-chloroethyl) disulfide
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Record name NSC10976
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10976
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Record name Disulfide, bis(2-chloroethyl)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-bis(2-chloroethyl)disulfane
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Record name Bis(2-chloroethyl) disulfide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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